

Fmoc-Ile-OH: A Technical Guide for Advanced Research

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Introduction to Fmoc-L-Isoleucine (Fmoc-Ile-OH)

Nα-Fmoc-L-isoleucine (**Fmoc-Ile-OH**) is a pivotal building block in modern biochemical research, particularly in the domain of peptide science. It is a derivative of the essential amino acid L-isoleucine, where the alpha-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This temporary protecting group is the cornerstone of the widely used Fmoc solid-phase peptide synthesis (SPPS) strategy, valued for its efficiency and use of mild reaction conditions.[1][2] The isoleucine residue itself, with its hydrophobic, chiral side chain, is crucial for defining the structure and function of peptides, influencing everything from protein folding to molecular recognition.[3][4]

This guide provides an in-depth overview of **Fmoc-Ile-OH**, its physicochemical properties, detailed experimental protocols for its use, and its applications in drug development and biomedical research for scientists and professionals in the field.

Physicochemical and Quantitative Data

The fundamental properties of **Fmoc-Ile-OH** are critical for its effective use in synthesis. The data below is compiled for easy reference.



Property	Value	References
Molecular Formula	C21H23NO4	[5][6]
Molecular Weight	353.41 g/mol	[6][7]
CAS Number	71989-23-6	[5][6]
Appearance	White to off-white fine crystalline powder	[6][7]
Melting Point	145-147 °C	[6]
Optical Activity [α]20/D	-12 ±1° (c=1 in DMF)	[6]
Solubility	Soluble in DMF and methanol	[6][7]
Storage Temperature	2-8°C	[6]

Core Application: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Fmoc-Ile-OH** is as a monomer unit in Fmoc-based SPPS. This technique allows for the stepwise construction of a peptide chain anchored to an insoluble resin support.[1][8] The Fmoc group's lability to mild bases, like piperidine, while being stable to the acidic conditions used for side-chain deprotection, is the key to this strategy's success.[1]

The synthesis cycle involves three main stages:

- Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a solution of 20% piperidine in a solvent like dimethylformamide (DMF).[9] This exposes a free amine group, ready for the next coupling step.
- Amino Acid Activation and Coupling: The carboxylic acid of the incoming Fmoc-Ile-OH is
 activated using a coupling agent (e.g., HBTU, HATU). This activated amino acid is then
 coupled to the free amine on the resin, forming a new peptide bond. [2][10]
- Washing: The resin is thoroughly washed to remove excess reagents and byproducts, ensuring a clean reaction for the next cycle.[9]



This cycle is repeated until the desired peptide sequence is fully assembled.



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Diagram 1: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocols Protocol 1: Manual Fmoc-Ile-OH Coupling (0.1 mmol Scale)

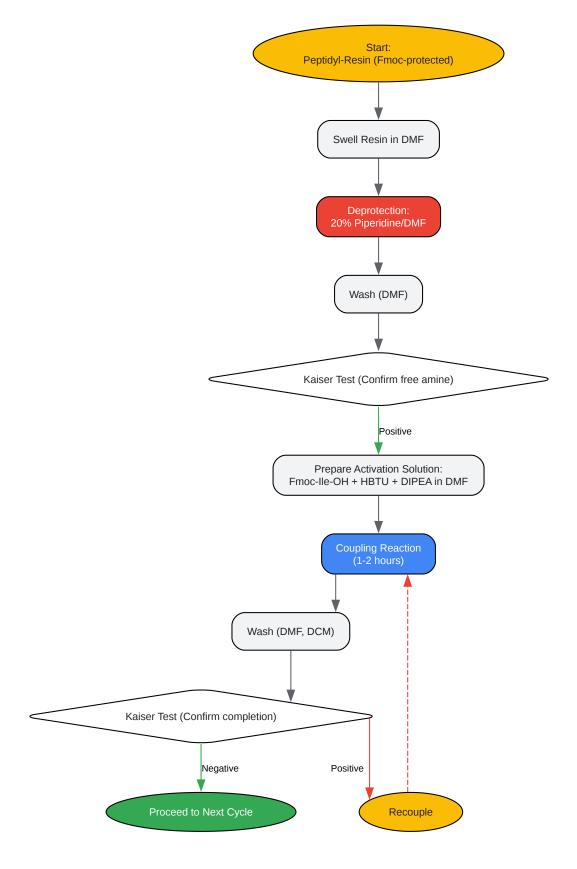
This protocol outlines a standard procedure for coupling **Fmoc-Ile-OH** onto a resin with a free amine group.

- 1. Materials and Reagents:
- Fmoc-Ile-OH (35.3 mg, 0.1 mmol, 1 equivalent)
- Peptide-resin with free amine (0.1 mmol scale)
- HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (37.9 mg, 0.1 mmol, 1 equivalent)
- N,N-Diisopropylethylamine (DIPEA) (35 μL, 0.2 mmol, 2 equivalents)
- Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF for deprotection



- · Manual synthesis vessel with a frit
- 2. Deprotection Step (Pre-Coupling):
- If the synthesis has just completed a previous coupling, the N-terminal Fmoc group must be removed.
- Swell the peptidyl-resin in DMF for 30-60 minutes.
- Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.
- Repeat the piperidine treatment for an additional 7-10 minutes.
- Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine.
- 3. Activation and Coupling Procedure:
- In a separate vial, dissolve **Fmoc-Ile-OH** (35.3 mg) and HBTU (37.9 mg) in ~2 mL of DMF.
- Add DIPEA (35 μL) to the activation solution and vortex for 1-2 minutes. The solution may change color.
- Immediately add the activated amino acid solution to the deprotected and washed resin in the synthesis vessel.
- Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings like Isoleucine, longer coupling times may be necessary.
- After the reaction, drain the vessel and wash the resin extensively with DMF (3 times), DCM (3 times), and DMF (3 times).
- 4. Post-Coupling Check:
- Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads)
 indicates a complete coupling. If the test is positive (blue beads), the coupling step should be
 repeated ("double coupling").





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Diagram 2: Experimental workflow for a single **Fmoc-Ile-OH** coupling cycle.



Applications in Research and Drug Development

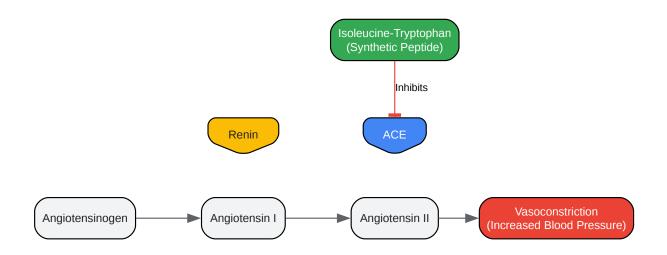
The incorporation of isoleucine via **Fmoc-Ile-OH** is critical in synthesizing peptides for various research fields. Isoleucine's nonpolar, hydrophobic side chain is essential for forming hydrophobic cores in proteins, which dictates their three-dimensional structure and stability.[3]

- Therapeutic Peptides: Many peptide drugs rely on specific isoleucine residues for their biological activity. For example, the dipeptide Isoleucine-Tryptophan (IW) has been shown to act as a potent Angiotensin-Converting Enzyme (ACE) inhibitor, presenting antihypertensive effects.[11][12][13] The synthesis of such peptides and their analogues for structure-activity relationship (SAR) studies heavily relies on Fmoc-Ile-OH.
- Neuroscience and Endocrinology: Peptide Histidine-Isoleucine (PHI) is a neuropeptide with a wide distribution and diverse biological activities, and its synthesis is fundamental to studying its role in neurodegenerative diseases.[14]
- Immunology: Isoleucine plays a significant role in maintaining immune function, including the
 enhancement of immune organs and cells.[15] Synthetic peptides containing isoleucine are
 used as tools to probe and modulate immune responses.
- Biomaterials: The hydrophobic nature of isoleucine makes it a key component in the design of self-assembling peptides, which are used to create novel scaffolds, hydrogels, and drug delivery systems.

Example Signaling Pathway: ACE Inhibition by Isoleucine-Tryptophan

The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin-Converting Enzyme (ACE) cleaves Angiotensin I into the potent vasoconstrictor Angiotensin II. Peptides containing isoleucine, such as Isoleucine-Tryptophan (IW), can inhibit ACE, leading to vasodilation and a reduction in blood pressure.[11][12]





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Diagram 3: Inhibition of the ACE pathway by the Isoleucine-Tryptophan dipeptide.

Conclusion

Fmoc-Ile-OH is an indispensable reagent in the toolkit of researchers in chemistry, biology, and medicine. Its role as a protected amino acid in solid-phase peptide synthesis enables the precise and efficient construction of complex peptides.[1] The unique properties of the isoleucine side chain contribute significantly to the biological function of these synthetic peptides, driving innovation in areas from therapeutic drug development to advanced biomaterials. A thorough understanding of its properties and application in standardized protocols is essential for achieving high-quality results in peptide research.

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